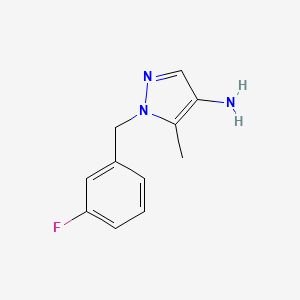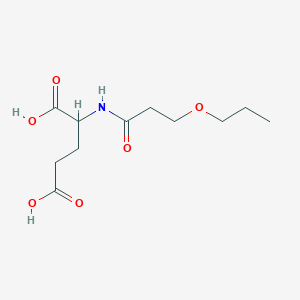
2-(3-Propoxypropanamido)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Propoxypropanamido)pentanedioic acid, also known as N-(3-propoxypropanoyl)glutamic acid, is an organic compound with the molecular formula C11H19NO6 and a molecular weight of 261.27 g/mol . This compound is characterized by its unique structure, which includes a propoxypropanamido group attached to a pentanedioic acid backbone. It is primarily used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 2-(3-propoxypropanamido)pentanedioic acid involves several steps, typically starting with the preparation of the propoxypropanamido group. This group is then attached to the pentanedioic acid backbone through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and efficiency .
化学反应分析
2-(3-Propoxypropanamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
科学研究应用
2-(3-Propoxypropanamido)pentanedioic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions at the molecular level.
Industry: The compound is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(3-propoxypropanamido)pentanedioic acid involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
2-(3-Propoxypropanamido)pentanedioic acid can be compared with other similar compounds, such as:
Glutamic acid derivatives: These compounds share a similar backbone but differ in their functional groups.
Propoxypropanamido derivatives: These compounds have variations in the propoxypropanamido group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
属性
分子式 |
C11H19NO6 |
|---|---|
分子量 |
261.27 g/mol |
IUPAC 名称 |
2-(3-propoxypropanoylamino)pentanedioic acid |
InChI |
InChI=1S/C11H19NO6/c1-2-6-18-7-5-9(13)12-8(11(16)17)3-4-10(14)15/h8H,2-7H2,1H3,(H,12,13)(H,14,15)(H,16,17) |
InChI 键 |
WCCMXPYCUBYPLN-UHFFFAOYSA-N |
规范 SMILES |
CCCOCCC(=O)NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[3-(3,4-dimethoxyphenyl)propanamido]methyl}-N-methylfuran-2-carboxamide](/img/structure/B15301699.png)
![2-[(Tert-butoxy)carbonyl]-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B15301702.png)

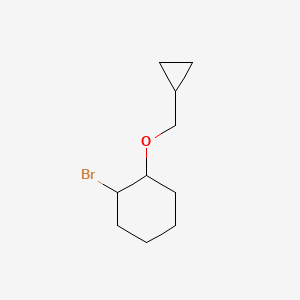
![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)

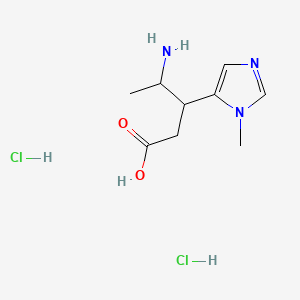
![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)
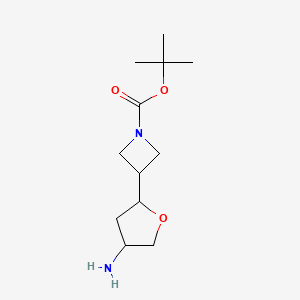
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)

